molecular formula C12H16O3S B132389 1H-Indene-2-ethanol,2,3-dihydro-,2-methanesulfonate CAS No. 143356-28-9

1H-Indene-2-ethanol,2,3-dihydro-,2-methanesulfonate

Cat. No. B132389
CAS RN: 143356-28-9
M. Wt: 240.32 g/mol
InChI Key: PVRRJSAZSKKAFB-UHFFFAOYSA-N
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Description

1H-Indene-2-ethanol, 2,3-dihydro-, 2-methanesulfonate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly referred to as Indenolol and is a beta-adrenergic blocking agent that is used in the treatment of hypertension, angina, and arrhythmias.

Scientific Research Applications

Indenolol has been extensively studied for its therapeutic potential in the treatment of cardiovascular diseases. It has been shown to be effective in reducing blood pressure and heart rate, making it a useful drug in the management of hypertension. Additionally, Indenolol has been found to be effective in the treatment of angina and arrhythmias.

Mechanism of Action

Indenolol works by blocking the beta-adrenergic receptors in the heart, resulting in a decrease in heart rate and blood pressure. This action reduces the workload on the heart, making it an effective treatment for cardiovascular diseases.
Biochemical and Physiological Effects:
Indenolol has been shown to have a range of biochemical and physiological effects. It can cause a decrease in heart rate, cardiac output, and blood pressure. It can also cause a decrease in the release of renin, a hormone that regulates blood pressure. Indenolol has been found to have a low toxicity profile, making it a safe drug for use in humans.

Advantages and Limitations for Lab Experiments

Indenolol has several advantages for use in lab experiments. It is a well-characterized compound with a known mechanism of action, making it an ideal tool for studying the beta-adrenergic system. Additionally, Indenolol has a low toxicity profile, making it safe for use in cell culture and animal studies.
However, there are also limitations to the use of Indenolol in lab experiments. Its hydrophilic nature can make it difficult to dissolve in organic solvents, which can limit its use in certain experiments. Additionally, Indenolol has a relatively short half-life, which can make it challenging to maintain a consistent concentration in experiments over extended periods.

Future Directions

There are several future directions for research on Indenolol. One area of interest is the development of new formulations of the drug that can improve its solubility and bioavailability. Additionally, there is a need for further research into the mechanisms of action of Indenolol, particularly in relation to its effects on the beta-adrenergic system.
Another area of interest is the potential use of Indenolol in the treatment of other diseases. Recent research has suggested that Indenolol may have anti-cancer properties, making it a promising candidate for further study in this area.
Conclusion:
In conclusion, Indenolol is a beta-adrenergic blocking agent that has significant potential for use in the treatment of cardiovascular diseases. Its well-characterized mechanism of action and low toxicity profile make it an ideal tool for studying the beta-adrenergic system in lab experiments. However, further research is needed to fully understand the potential therapeutic applications of Indenolol and to develop new formulations of the drug that can improve its solubility and bioavailability.

Synthesis Methods

The synthesis of Indenolol involves the reaction of 1H-Indene-2-ethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of Indenolol as a white crystalline solid. The purity of the compound can be improved by recrystallization.

properties

CAS RN

143356-28-9

Product Name

1H-Indene-2-ethanol,2,3-dihydro-,2-methanesulfonate

Molecular Formula

C12H16O3S

Molecular Weight

240.32 g/mol

IUPAC Name

2-(2,3-dihydro-1H-inden-2-yl)ethyl methanesulfonate

InChI

InChI=1S/C12H16O3S/c1-16(13,14)15-7-6-10-8-11-4-2-3-5-12(11)9-10/h2-5,10H,6-9H2,1H3

InChI Key

PVRRJSAZSKKAFB-UHFFFAOYSA-N

SMILES

CS(=O)(=O)OCCC1CC2=CC=CC=C2C1

Canonical SMILES

CS(=O)(=O)OCCC1CC2=CC=CC=C2C1

synonyms

1H-INDENE-2-ETHANOL,2,3-DIHYDRO-,2-METHANESULFONATE

Origin of Product

United States

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